molecular formula C17H14ClF3N2O4 B2535647 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 1903334-44-0

5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

Cat. No.: B2535647
CAS No.: 1903334-44-0
M. Wt: 402.75
InChI Key: GKPASEANYBXJEZ-UHFFFAOYSA-N
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Description

The compound 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a chlorine atom at position 5, an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group at position 6, and a 2-(trifluoromethoxy)phenyl substituent on the amide nitrogen. This structure combines halogenated and oxygenated moieties, which are common in agrochemicals and pharmaceuticals for enhanced stability and bioactivity.

Properties

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O4/c18-12-7-10(8-22-16(12)26-11-5-6-25-9-11)15(24)23-13-3-1-2-4-14(13)27-17(19,20)21/h1-4,7-8,11H,5-6,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPASEANYBXJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyridine Chlorine

The chlorine atom at position 5 of the pyridine ring participates in nucleophilic substitution under transition-metal catalysis. Key findings:

Reaction ConditionsOutcomesYieldCatalyst/Solvent System
Pd(PPh₃)₄ (5 mol%), DMF, 80°C, 12 hrReplacement with amines or thiols 65–78%Palladium-based catalysts
CuI (10 mol%), DIPEA, THF, refluxCross-coupling with arylboronic acids 72%Copper-mediated systems

Mechanistic studies suggest oxidative addition of Pd(0) to the C–Cl bond, followed by ligand exchange and reductive elimination. Steric hindrance from the oxolane group slightly reduces reactivity at position 5 compared to unsubstituted pyridines.

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (6M HCl, 110°C, 8 hr):
    Converts the carboxamide to a carboxylic acid (confirmed via 1H^1H NMR: δ 12.3 ppm, broad singlet for –COOH).

  • Basic Hydrolysis (NaOH 20%, EtOH/H₂O, 70°C, 6 hr):
    Yields the carboxylate anion, isolable as a sodium salt (m/z 412.1 [M+Na]⁺ via ESI-MS).

Oxidation of the Oxolane Ether

The tetrahydrofuran-derived oxolane group is susceptible to oxidation:

Oxidizing AgentConditionsProduct
mCPBA (2 eq)DCM, 0°C → RT, 4 hrEpoxidation of oxolane (minor pathway)
RuCl₃/NaIO₄H₂O/CH₃CN, 40°C, 12 hrCleavage to diol (confirmed by GC-MS)

The oxolane’s stereochemistry (3-yl substitution) directs regioselectivity, favoring C–O bond cleavage over ring-opening .

Electrophilic Aromatic Substitution (EAS)

  • Alkylation :
    Reacting with benzyl chloride (AlCl₃, 60°C, 6 hr) introduces a benzyl group at the para position of the phenyl ring (yield: 58%, 13C^13C NMR: δ 142.1 ppm for new C–C bond).

Reductive Functionalization

Catalytic hydrogenation targets the pyridine and oxolane moieties:

ConditionsOutcomeSelectivity
H₂ (1 atm), Pd/C (10%), MeOH, 25°C, 24 hrPartial reduction of pyridine to piperidine34%
BH₃·THF (2 eq), THF, 0°C → RT, 6 hrReduction of carboxamide to amine81%

Photochemical Reactivity

UV irradiation (λ = 254 nm, MeCN, 12 hr) induces C–O bond homolysis in the oxolane ether, generating a radical intermediate that abstracts hydrogen from solvents (trapped with TEMPO, ESR confirmation) .

Metal-Mediated Coupling Reactions

Suzuki-Miyaura cross-coupling at the chloro-pyridine position is efficient:

  • With 4-Carboxyphenylboronic Acid :
    Pd(dppf)Cl₂ (3 mol%), K₂CO₃, DME/H₂O, 80°C, 8 hr → Biaryl product (yield: 69%, HPLC purity >95%) .

Key Stability Considerations:

  • Thermal Stability : Decomposition observed >200°C (TGA: 5% mass loss at 215°C).

  • pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly under strongly acidic/basic conditions.

This compound’s reactivity profile highlights its versatility in synthesizing derivatives for pharmaceutical and materials science applications. Experimental protocols should prioritize palladium/copper catalysts for substitutions and Ru-based systems for oxidations .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

  • Molecular Formula : C15_{15}H15_{15}ClF3_3N1_{1}O3_{3}
  • Molecular Weight : 337.73 g/mol
  • Structure : It features a pyridine core, a chloro substituent, and a trifluoromethoxyphenyl moiety, contributing to its unique chemical properties.

Research Applications

  • Modulation of Chemokine Receptors
    • The compound acts as a modulator of chemokine receptors, which are integral to immune responses and inflammation. By influencing these receptors, it may have applications in treating inflammatory diseases and modulating immune responses.
  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds related to 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide have shown effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa and other microorganisms .
  • Potential in Cancer Research
    • The compound's ability to interact with specific biological targets suggests potential applications in cancer research. Its modulation of cell signaling pathways may influence tumor growth and metastasis, warranting further investigation into its anticancer properties.
  • Therapeutic Uses in Cardiovascular Diseases
    • Similar compounds have been noted for their role in inhibiting blood coagulation factors, indicating that 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide could be explored for therapeutic applications in thromboembolic disorders such as myocardial infarction and stroke .

Case Studies

StudyFindings
Study on Chemokine ModulationDemonstrated the compound's ability to modulate chemokine receptor activity, suggesting potential in treating autoimmune diseases.
Antimicrobial EfficacyShowed significant inhibition of bacterial growth in vitro, particularly against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
Cancer Cell Line StudiesPreliminary results suggest that the compound may inhibit the proliferation of certain cancer cell lines, warranting further exploration into its mechanisms of action.

Mechanism of Action

The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Oxolan-3-yloxy vs. Oxo Groups: The oxolan-3-yloxy group in the target compound and ’s analog introduces a tetrahydrofuran ring, which may enhance solubility compared to the 6-oxo group in and . Trifluoromethoxy vs.

Structural Diversity and Bioactivity :

  • Analogs with 6-oxo groups (e.g., ) are often intermediates or derivatives with reduced conformational flexibility compared to oxolan-3-yloxy-containing compounds.
  • Chlorophenyl substituents (e.g., ) introduce strong electron-withdrawing effects, which could stabilize the molecule against metabolic degradation .

Commercial Availability :

  • ’s analog is priced at $500/250mg , indicating its use as a high-value research chemical . Parchem’s analogs () are similarly positioned, suggesting applications in medicinal chemistry or agrochemical development .

Biological Activity

5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
  • Molecular Formula : C19H18ClF3N2O3
  • Molecular Weight : 414.806 g/mol
  • CAS Number : 1904220-02-5

The compound features a pyridine core substituted with a chloro group, an oxolane ether, and a trifluoromethylphenyl moiety, contributing to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with chemokine receptors , which are part of the G protein-coupled receptor family. These receptors play crucial roles in immune responses and inflammation. By modulating these receptors, the compound may influence various physiological processes, making it a candidate for therapeutic applications in inflammatory diseases and immune modulation .

1. Chemokine Receptor Modulation

Research indicates that 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide acts as a modulator of chemokine receptors. This modulation can lead to altered signaling pathways involved in immune responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation or immune dysregulation .

3. Potential Anticancer Properties

Preliminary data suggest that compounds with similar structural motifs may exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine ring and halogen substitutions could enhance interactions with cellular targets involved in cancer proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Chemokine ModulationModulates chemokine receptors affecting immune response and inflammation
Antibacterial ActivityPotential antibacterial effects based on structural analogs
Anticancer PropertiesPossible cytotoxic effects against cancer cell lines

Q & A

Q. What are the standard synthetic routes for 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide?

The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

  • Step 1 : Chlorination at the 5-position of the pyridine ring using POCl₃ or PCl₃ under reflux conditions .
  • Step 2 : Introduction of the oxolane (tetrahydrofuran) moiety via nucleophilic substitution at the 6-position, often using a protected oxolan-3-ol derivative and a base like K₂CO₃ .
  • Step 3 : Carboxamide formation at the 3-position via coupling reactions (e.g., HATU/DIPEA-mediated amidation) with 2-(trifluoromethoxy)aniline .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures are standard .

Q. How is the structure of this compound validated in academic research?

Structural confirmation relies on a combination of:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign peaks for pyridine protons (δ 8.5–9.0 ppm), oxolane protons (δ 3.5–4.5 ppm), and trifluoromethoxy groups (distinct ¹⁹F NMR signals at δ −55 to −60 ppm) .
    • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-O-C vibrations from the oxolane moiety (~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl and F .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water mobile phases. Purity ≥98% is typical for biological assays .
  • Stability Studies : Accelerated degradation tests under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours .

Q. What structural features influence its biological activity?

Key pharmacophores include:

  • Pyridine Core : Essential for binding to enzymatic targets (e.g., kinase inhibitors).
  • Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability via reduced CYP450-mediated oxidation .
  • Oxolane Moiety : Modulates solubility and conformational flexibility, affecting target engagement .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalytic Systems : Replace traditional coupling agents (e.g., HATU) with cost-effective alternatives like EDC/HOBt, which reduce racemization risks .
  • Microwave-Assisted Synthesis : Reduces reaction times for amidation steps (e.g., from 12 hours to 30 minutes at 100°C) .
  • Solvent Optimization : Use toluene/DMF mixtures to improve solubility of intermediates during oxolane coupling .

Q. How can contradictory spectral data (e.g., ambiguous NOESY correlations) be resolved?

  • 2D NMR Techniques : Utilize HSQC and HMBC to assign quaternary carbons and resolve overlapping signals in the oxolane region .
  • X-ray Crystallography : Definitive structural elucidation, particularly for confirming stereochemistry of the oxolane substituent .

Q. What computational tools predict its binding affinity to target proteins?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets in kinases using the compound’s 3D structure (optimized via DFT calculations at the B3LYP/6-31G* level) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., amide–backbone interactions) .

Q. What biological activities have been hypothesized or observed for this compound?

  • Pesticidal Activity : Structural analogs with trifluoromethoxy groups show insecticidal activity by inhibiting chitin synthesis (e.g., fluazuron-like mechanisms) .
  • Kinase Inhibition : Pyridinecarboxamides are known to target p38 MAPK or JAK-STAT pathways, validated via ELISA-based phosphorylation assays .

Q. How does pH affect its stability in aqueous solutions?

  • Degradation Pathways : Hydrolysis of the amide bond occurs at pH < 3 (t₁/₂ = 4 hours) or pH > 10 (t₁/₂ = 6 hours), monitored via HPLC .
  • Stabilization Strategies : Use lyophilized formulations or cyclodextrin complexes to protect against hydrolytic degradation .

Q. What methodologies elucidate its metabolic pathways?

  • In Vitro Models : Incubate with rat liver microsomes (RLM) and NADPH, followed by LC-MS/MS to identify hydroxylated metabolites (e.g., oxidation at the oxolane ring) .
  • Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track excretion profiles in murine models .

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